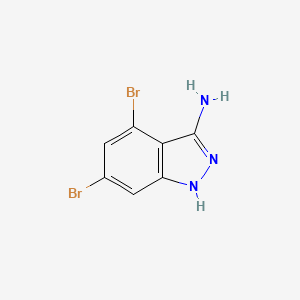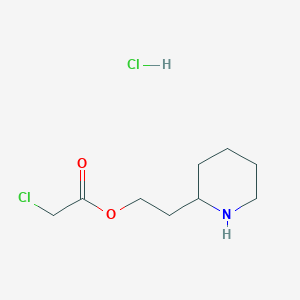
4,6-ジブロモ-1H-インダゾール-3-アミン
説明
4,6-Dibromo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dibromo-1H-indazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dibromo-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
“4,6-ジブロモ-1H-インダゾール-3-アミン”誘導体は、抗腫瘍剤としての可能性を秘めており、広範囲にわたって研究されてきました。これらの化合物は、肺がん(A549)、慢性骨髄性白血病(K562)、前立腺がん(PC-3)、肝細胞がん(Hep-G2)など、さまざまなヒトがん細胞株に対して有望な阻害効果を示しています。 例えば、特定の誘導体は選択的な細胞毒性を示しており、有効で低毒性の抗がん剤開発のための足場を提供しています .
アポトーシス誘導
研究によると、いくつかの“4,6-ジブロモ-1H-インダゾール-3-アミン”誘導体は、がん細胞においてアポトーシスを誘導することができます。これは、がん細胞のプログラムされた死を伴い、腫瘍の縮小につながる可能性があるため、がん治療において重要なメカニズムです。 誘導体は、Bcl2ファミリーメンバーやp53/MDM2経路を阻害することで、アポトーシスに影響を与える可能性があります .
細胞周期停止
細胞周期を停止させる能力は、がん治療における別の治療戦略です。 “4,6-ジブロモ-1H-インダゾール-3-アミン”誘導体は、腫瘍細胞株のG0-G1期にブロックを引き起こすことが判明しており、これによりがん細胞の増殖を抑制し、腫瘍の成長を遅らせることができます .
HIV治療
“4,6-ジブロモ-1H-インダゾール-3-アミン”を含むインダゾール誘導体は、HIV-1感染の治療に使用されるレナカパビルなどの薬剤の合成において重要な中間体です。 これらの誘導体の合成は、HIVを管理および治療するのに役立つ強力な抗ウイルス療法の開発にとって重要です .
アルツハイマー病
“4,6-ジブロモ-1H-インダゾール-3-アミン”の構造は、アルツハイマー病の治療に可能性を秘めた物質に見られます。 これらの物質は、アルツハイマー病の発症に関与するグリコーゲンシンターゼキナーゼ3βなどの酵素の阻害剤として作用することができます .
鉄欠乏症治療
一部のインダゾール誘導体は、鉄欠乏症の治療として開発されています。 “4,6-ジブロモ-1H-インダゾール-3-アミン”のユニークな構造は、体内の鉄レベルを管理するのに役立つ化合物を作り出すために使用することができ、鉄欠乏性貧血に苦しんでいる人々のための治療法を提供します .
作用機序
Target of Action
The primary targets of 4,6-Dibromo-1H-indazol-3-amine are cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These cells are targeted due to their role in the proliferation and survival of cancerous cells.
Mode of Action
4,6-Dibromo-1H-indazol-3-amine interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family members are proteins that regulate cell death (apoptosis), while the p53/MDM2 pathway is involved in cell cycle regulation and apoptosis. By inhibiting these targets, 4,6-Dibromo-1H-indazol-3-amine can induce apoptosis and affect the cell cycle, leading to the death of cancer cells .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family pathway and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as the induction of apoptosis and the alteration of the cell cycle. This results in the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The result of the action of 4,6-Dibromo-1H-indazol-3-amine is the inhibition of the viability of cancer cells. Specifically, it has been shown to have a promising inhibitory effect against the K562 cell line . Moreover, it has been found to show great selectivity for normal cells, indicating that it may have a lower toxicity compared to other anticancer agents .
Action Environment
The action of 4,6-Dibromo-1H-indazol-3-amine can be influenced by various environmental factors. For example, ultraviolet (UV) radiation is known to be harmful to skin health and can accelerate the decline of skin function . Therefore, exposure to UV radiation could potentially influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazol-3-amine.
生化学分析
Biochemical Properties
4,6-Dibromo-1H-indazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with various enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular processes. The compound’s ability to bind to these biomolecules can modulate their activity, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 4,6-Dibromo-1H-indazol-3-amine on cells are diverse and significant. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting survival signals . Additionally, it can affect the cell cycle, leading to cell cycle arrest and reduced proliferation in various cell types .
Molecular Mechanism
At the molecular level, 4,6-Dibromo-1H-indazol-3-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. This binding can lead to the inhibition of kinase activity, which is crucial for cell growth and survival . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromo-1H-indazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,6-Dibromo-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without adverse effects.
Metabolic Pathways
4,6-Dibromo-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 4,6-Dibromo-1H-indazol-3-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4,6-Dibromo-1H-indazol-3-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, allowing it to modulate cellular processes effectively.
特性
IUPAC Name |
4,6-dibromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716772 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796970-45-1 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dibromo-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
